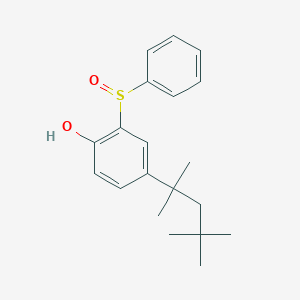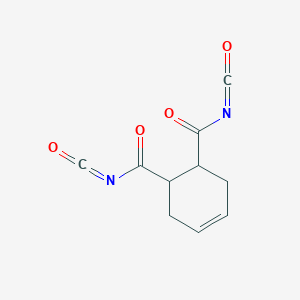![molecular formula C9H18O4 B14488459 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 63389-77-5](/img/structure/B14488459.png)
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound with the molecular formula C9H18O4. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes both methoxyethoxy and propenyloxy groups attached to a propanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of allyl alcohol with 1-(2-methoxyethoxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of optimized reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The presence of both methoxyethoxy and propenyloxy groups allows for diverse interactions with biological molecules, enhancing its versatility in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxy-1-methylethoxy)propan-2-ol: Similar in structure but lacks the propenyloxy group.
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: Similar but with a different substitution pattern on the propanol backbone
Uniqueness
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to the presence of both methoxyethoxy and propenyloxy groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
63389-77-5 |
|---|---|
Molekularformel |
C9H18O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(2-methoxyethoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H18O4/c1-3-4-12-7-9(10)8-13-6-5-11-2/h3,9-10H,1,4-8H2,2H3 |
InChI-Schlüssel |
MMJICIIXFVHLHP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(COCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


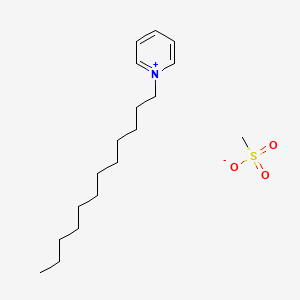
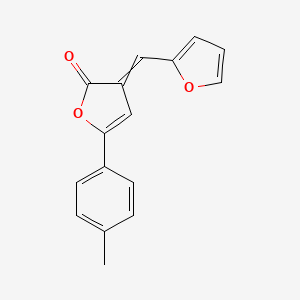
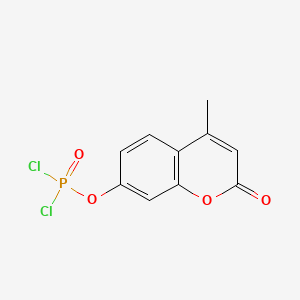
![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
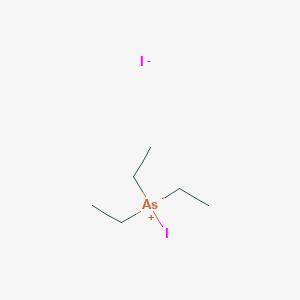
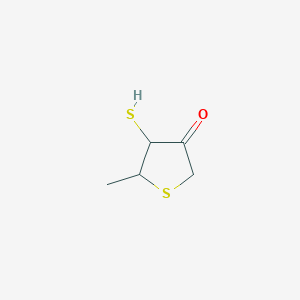
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

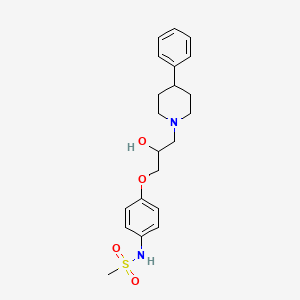
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
